

3-Cyanocinnamic Acid: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyanocinnamic acid

Cat. No.: B154040

[Get Quote](#)

Introduction

3-Cyanocinnamic acid is an aromatic carboxylic acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a phenyl ring substituted with both a cyano and an acrylic acid group, provides a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide offers an in-depth overview of **3-Cyanocinnamic acid**, including its chemical properties, synthesis, and its emerging role as a modulator of cellular metabolism, primarily through the inhibition of monocarboxylate transporters (MCTs). This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Properties of 3-Cyanocinnamic Acid

The fundamental identifiers and physicochemical properties of **3-Cyanocinnamic acid** are summarized below.

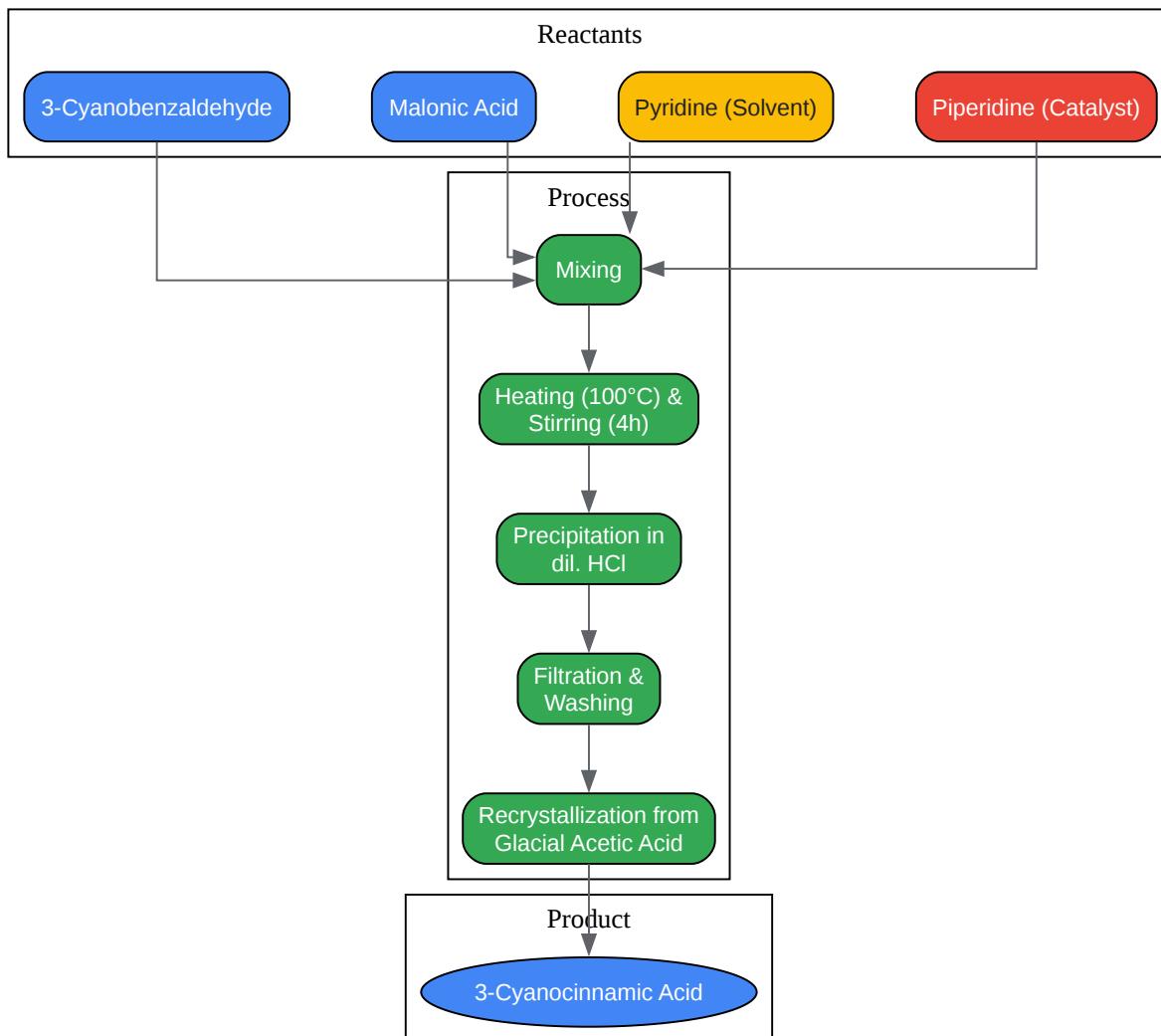
Property	Value
CAS Number	16642-93-6
Molecular Formula	C ₁₀ H ₇ NO ₂ [1] [2]
Molecular Weight	173.17 g/mol [1]
IUPAC Name	(E)-3-(3-cyanophenyl)prop-2-enoic acid [1]
Synonyms	3-(3-Cyanophenyl)acrylic acid
Appearance	Off-white to pale yellow crystalline powder
Boiling Point	357.9 ± 25.0 °C at 760 mmHg
Density	1.3 ± 0.1 g/cm ³
Flash Point	170.3 ± 23.2 °C
Storage Conditions	Dry place, Room Temperature [1]

Synthesis of 3-Cyanocinnamic Acid

The synthesis of cyanocinnamic acids is often achieved through a Knoevenagel condensation reaction. This method involves the reaction of a benzaldehyde derivative with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation for 3-Cyanocinnamic Acid

This protocol is adapted from the general synthesis of cyanocinnamic acids.


Materials:

- 3-Cyanobenzaldehyde
- Malonic acid
- Pyridine

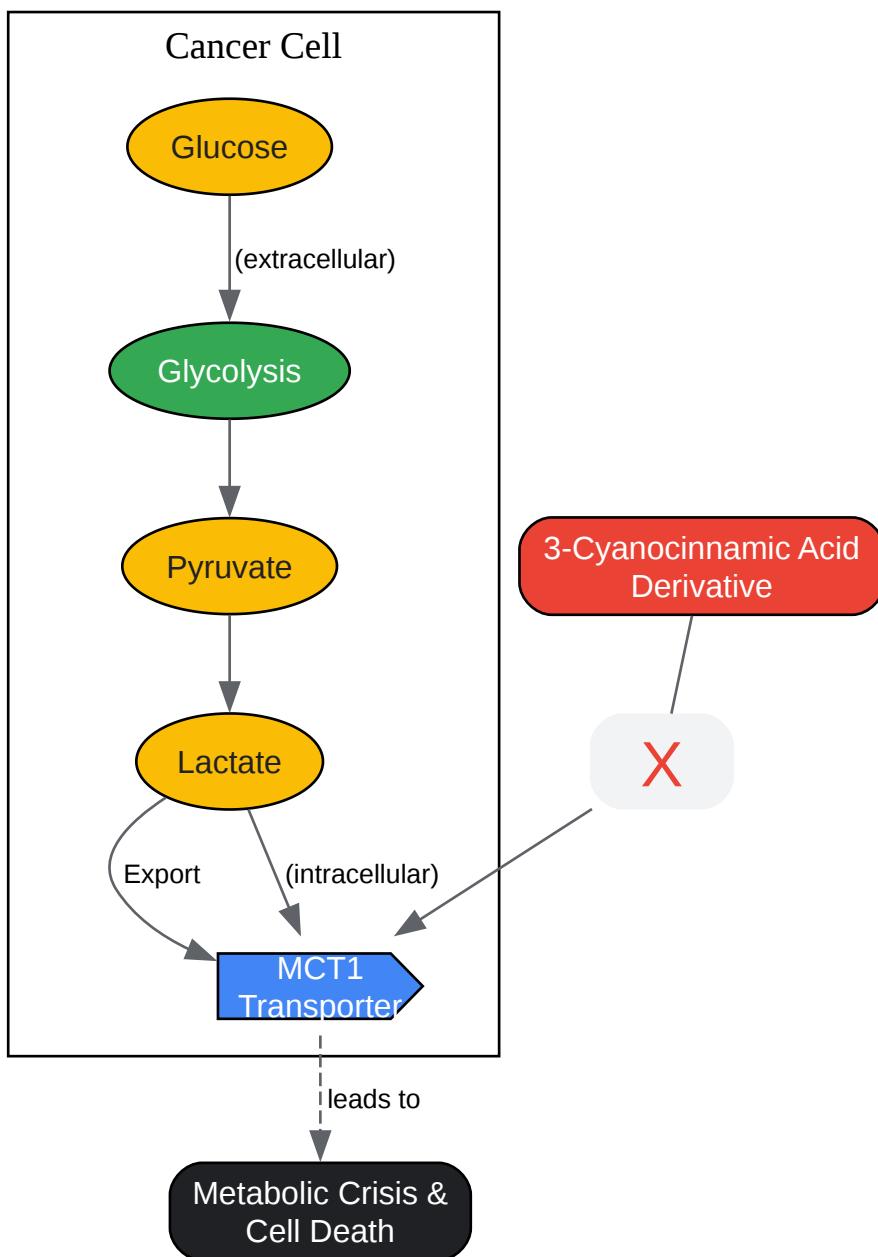
- Piperidine
- Dilute Hydrochloric Acid
- Glacial Acetic Acid

Procedure:

- In a round-bottom flask, dissolve 0.2 moles of 3-cyanobenzaldehyde and 0.3 moles of malonic acid in 80 mL of pyridine at room temperature.
- Add 30 drops of piperidine to the solution to act as a catalyst.
- Heat the mixture to approximately 100°C and stir for 4 hours.
- After the reaction is complete, allow the solution to cool and then slowly pour it into a beaker containing 500 mL of dilute hydrochloric acid (1:1 v/v HCl to water).
- A white precipitate of **3-cyanocinnamic acid** will form.
- Collect the precipitate by vacuum filtration and wash it with dilute hydrochloric acid and then with water.
- Recrystallize the crude product from glacial acetic acid to obtain purified **3-cyanocinnamic acid**.

[Click to download full resolution via product page](#)

Synthesis workflow for **3-Cyanocinnamic acid**.


Applications in Drug Development and Research

Cinnamic acid and its derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The cyanocinnamic acid scaffold is of particular interest due to its role as an inhibitor of monocarboxylate transporters (MCTs), which are crucial for cancer cell metabolism.

Inhibition of Monocarboxylate Transporters (MCTs)

Many cancer cells exhibit altered metabolism, characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect). This leads to the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and support continued glycolysis. This export is primarily mediated by MCTs, particularly MCT1 and MCT4.

Derivatives of cyanocinnamic acid, such as α -cyano-4-hydroxycinnamic acid (CHC), are known inhibitors of MCTs. By blocking these transporters, cyanocinnamic acid derivatives can lead to an intracellular buildup of lactate, a drop in intracellular pH, and a disruption of the cell's metabolic processes, ultimately inhibiting cancer cell proliferation and survival. Novel silyl cyanocinnamic acid derivatives have been shown to have enhanced MCT1 inhibition properties and demonstrate significant anticancer efficacy in preclinical models.

[Click to download full resolution via product page](#)

Inhibition of lactate export by **3-Cyanocinnamic acid** derivatives.

Experimental Protocol: Lactate Uptake Assay for MCT1 Inhibition

This protocol describes a method to assess the inhibitory effect of compounds like **3-Cyanocinnamic acid** on MCT1 function.

Cell Culture:

- Culture a cancer cell line known to express MCT1 (e.g., WiDr colorectal cancer cells) in appropriate media until confluent.
- Seed the cells into 24-well plates and grow to ~90% confluence.

Lactate Uptake Assay:

- Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
- Pre-incubate the cells for 10 minutes with the test compound (e.g., **3-Cyanocinnamic acid** derivative) at various concentrations in KRH buffer.
- Initiate the lactate uptake by adding KRH buffer containing ¹⁴C-labeled lactic acid and the test compound.
- Allow the uptake to proceed for a specified time (e.g., 5 minutes) at room temperature.
- Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
- Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of ¹⁴C-lactic acid taken up by the cells.
- Normalize the radioactivity counts to the total protein content in each well.
- Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control.

Conclusion

3-Cyanocinnamic acid is a valuable chemical entity with established synthetic routes and significant potential in the realm of drug discovery. Its role as a precursor to potent inhibitors of monocarboxylate transporters highlights its importance in the development of novel anticancer therapeutics that target metabolic vulnerabilities of tumor cells. The information and protocols

provided in this guide serve as a foundational resource for researchers aiming to explore the chemical and biological properties of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Cyanocinnamic Acid | CAS#:16642-93-6 | Chemsoc [chemsrc.com]
- 2. 3-Cyanocinnamic acid | C10H7NO2 | CID 13370798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Cyanocinnamic Acid: A Technical Overview for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154040#3-cyanocinnamic-acid-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com